2-(2-(Pyrrolidin-1-yl)ethoxy)-6-chloropyrazine

Description

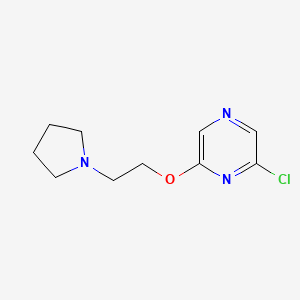

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-(2-pyrrolidin-1-ylethoxy)pyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3O/c11-9-7-12-8-10(13-9)15-6-5-14-3-1-2-4-14/h7-8H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCTXOVQPGATDBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCOC2=CN=CC(=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501251289 | |

| Record name | 2-Chloro-6-[2-(1-pyrrolidinyl)ethoxy]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501251289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242240-90-9 | |

| Record name | 2-Chloro-6-[2-(1-pyrrolidinyl)ethoxy]pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1242240-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-[2-(1-pyrrolidinyl)ethoxy]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501251289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 2 2 Pyrrolidin 1 Yl Ethoxy 6 Chloropyrazine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the 6-Chloropyrazine System

The pyrazine (B50134) ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with a good leaving group, such as a halogen. thieme-connect.de Halopyrazines are noted to be more reactive towards nucleophilic displacement than corresponding halopyridines. thieme-connect.de

The rate and feasibility of SNAr reactions are significantly influenced by the electronic properties of other substituents on the aromatic ring. Substituents are broadly classified based on their ability to donate or withdraw electron density from the ring.

The 2-(2-(pyrrolidin-1-yl)ethoxy) group in the target molecule functions as an electron-donating group (EDG). The oxygen atom of the ethoxy linker is directly attached to the pyrazine ring and possesses lone pairs of electrons that can be donated into the aromatic π-system through a resonance effect (+R). libretexts.orglibretexts.org This donation of electron density increases the electron richness of the pyrazine ring.

| Compound | Substituent at C-2 | Electronic Effect | Predicted SNAr Reactivity at C-6 (relative to Chloropyrazine) |

|---|---|---|---|

| 2-Chloropyrazine | -H | Neutral | Baseline |

| 2-Nitro-6-chloropyrazine | -NO2 | Electron-Withdrawing (-R, -I) | Increased |

| 2-(2-(Pyrrolidin-1-yl)ethoxy)-6-chloropyrazine | -OCH2CH2N(C4H8) | Electron-Donating (+R, -I) | Decreased |

Regioselectivity in SNAr reactions becomes a critical consideration when a pyrazine ring possesses multiple potential leaving groups or when the positions of attack are electronically distinct. In the case of this compound, there is only one leaving group, the chlorine atom at the C-6 position. However, the principles of regioselectivity, as determined by substituent effects, still govern the reactivity at this specific site.

Studies on unsymmetrical 3,5-dichloropyrazines have provided significant insight into how substituents direct incoming nucleophiles. It has been demonstrated that when an electron-donating group (EDG) is present at the 2-position, nucleophilic attack is preferentially directed to the 3-position (meta to the EDG). Conversely, an electron-withdrawing group (EWG) at the 2-position directs the attack to the 5-position (para to the EWG). researchgate.netresearchgate.net

In the target molecule, the electron-donating alkoxy group is at C-2 and the leaving group is at C-6. These positions are para to each other. The resonance donation from the alkoxy group increases the electron density primarily at the ortho (C-3) and para (C-6) positions. This localized increase in electron density at the C-6 position, the site of the leaving group, further disfavors the approach of an electron-rich nucleophile, reinforcing the deactivating nature of the substituent as discussed in the previous section.

| Pyrazine System | Substituent at C-2 | Electronic Effect | Preferred Site of Nucleophilic Attack |

|---|---|---|---|

| 2-EDG-3,5-dichloropyrazine | Electron-Donating (EDG) | +R, -I | C-3 |

| 2-EWG-3,5-dichloropyrazine | Electron-Withdrawing (EWG) | -R, -I | C-5 |

| 2-(alkoxy)-6-chloropyrazine | Electron-Donating (Alkoxy) | +R, -I | C-6 (Reactivity is reduced) |

The SNAr reaction on pyrazine derivatives generally proceeds through a well-established two-step addition-elimination mechanism. youtube.com This pathway avoids the formation of a highly unstable aryl cation that would be involved in an SN1-type mechanism.

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the carbon atom bearing the leaving group (in this case, the chlorine at C-6). This attack is the rate-determining step of the reaction. The π-electron system of the pyrazine ring is disrupted, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. youtube.com The negative charge in this intermediate is effectively delocalized across the molecule, with significant stabilization provided by the electronegative nitrogen atoms of the pyrazine ring, which can bear the negative charge in some resonance forms.

Elimination of the Leaving Group: In the second, typically faster step, the aromaticity of the pyrazine ring is restored. The lone pair of electrons on the carbon atom reforms the π-bond, and the leaving group (chloride ion, Cl⁻) is expelled.

This addition-elimination sequence results in the net substitution of the chlorine atom with the incoming nucleophile. The stability of the Meisenheimer complex is a key factor in the reaction's feasibility; the more stable the intermediate, the lower the activation energy for its formation.

Electrophilic Aromatic Substitution Potentials on the Pyrazine Ring

The pyrazine ring is inherently highly resistant to electrophilic aromatic substitution (EAS). thieme-connect.de The two ring nitrogen atoms exert a strong electron-withdrawing inductive effect (-I), which significantly reduces the electron density of the ring carbons, making the ring nucleophilic enough to attack an electrophile. researchgate.net Furthermore, under the acidic conditions often required for EAS reactions, the basic nitrogen atoms are protonated, which introduces positive charges and further deactivates the ring towards attack by a positive electrophile. thieme-connect.de

Direct nitration, halogenation, sulfonation, or Friedel-Crafts reactions on an unsubstituted pyrazine ring are generally not feasible. thieme-connect.de While the 2-(2-(pyrrolidin-1-yl)ethoxy) substituent is an activating group for EAS due to its electron-donating resonance effect (+R), this activation is typically insufficient to overcome the profound deactivation caused by the two ring nitrogens. Therefore, this compound is not expected to undergo electrophilic aromatic substitution under standard conditions. Successful electrophilic substitutions on pyrazine systems usually require the presence of multiple, very strong activating groups or conversion of the ring to a pyrazine-N-oxide to enhance its reactivity. thieme-connect.deresearchgate.net

Computational Chemistry and Theoretical Characterization of 2 2 Pyrrolidin 1 Yl Ethoxy 6 Chloropyrazine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. These methods provide a detailed picture of electron distribution and energy levels, which are crucial for predicting chemical behavior.

The electronic structure of a molecule is defined by its molecular orbitals, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. These frontier molecular orbitals are central to the Frontier Molecular Orbital (FMO) theory, which is widely used to explain chemical reactivity. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). taylorandfrancis.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the occupied to the unoccupied orbital. Conversely, a small gap indicates a molecule that is more polarizable and reactive. nih.gov

For 2-(2-(Pyrrolidin-1-yl)ethoxy)-6-chloropyrazine, DFT calculations would likely show that the HOMO is primarily localized on the electron-rich pyrrolidine (B122466) ring and the ethoxy linker. In contrast, the LUMO would be expected to be distributed across the electron-deficient 6-chloropyrazine ring, a common feature in halogenated pyrazine (B50134) derivatives. wuxiapptec.com The calculated energies of these orbitals provide quantitative measures of the molecule's electronic properties.

Table 1: Representative Quantum Chemical Parameters Calculated via DFT Note: The following values are illustrative, based on typical results for similar heterocyclic compounds, and serve to represent the data generated from quantum chemical calculations.

| Parameter | Calculated Value (eV) | Description |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.3 | Indicator of chemical stability and reactivity |

A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its intermolecular interaction sites. The map is colored based on the electrostatic potential: red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue signifies areas of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent regions with near-zero or intermediate potential.

In the case of this compound, an MEP map would be expected to show:

Negative Potential (Red): Concentrated around the nitrogen atoms of the pyrazine ring and the oxygen atom of the ethoxy group, due to the high electronegativity and lone pairs of electrons on these atoms. These sites represent the most likely points for hydrogen bonding and interactions with electrophiles.

Positive Potential (Blue): Located around the hydrogen atoms of the molecule, particularly those on the pyrrolidine ring and the ethoxy chain.

Neutral/Intermediate Potential (Green): Predominantly over the carbon framework of the molecule.

This visual representation is crucial for understanding how the molecule will orient itself when approaching other molecules or biological targets.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the HOMO of one reactant and the LUMO of another. wikipedia.orgtaylorandfrancis.com The spatial distribution and energy levels of these orbitals on this compound allow for predictions about its reactivity.

Electrophilic Attack: An electrophile will preferentially attack regions of the molecule where the HOMO is localized. For this compound, the electron-donating pyrrolidine-ethoxy moiety would be the predicted site of electrophilic interaction.

Nucleophilic Attack: A nucleophile will target regions where the LUMO has the largest lobes. In halogenated pyrazines, the LUMO is often centered on the carbon atoms of the pyrazine ring, particularly those bearing electron-withdrawing groups like chlorine. wuxiapptec.com Therefore, the carbon atom attached to the chlorine is a probable site for nucleophilic aromatic substitution. For some chlorodiazines, the LUMO+1 orbital, rather than the LUMO, may be the key orbital for correlating reactivity in nucleophilic substitutions. wuxiapptec.com

By analyzing the FMOs, chemists can rationalize and predict the regioselectivity of various chemical reactions involving the molecule. nih.gov

Molecular Modeling and Simulation Studies

While quantum calculations provide a static picture of electronic properties, molecular modeling and simulation studies explore the dynamic nature and conformational possibilities of a molecule.

Molecules with rotatable single bonds can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformers (those residing at energy minima) and map the potential energy landscape associated with bond rotations. mdpi.comwu.ac.th

The this compound molecule possesses significant conformational flexibility, primarily due to the rotatable bonds within the ethoxy linker connecting the pyrazine and pyrrolidine rings. A relaxed potential energy surface scan, where key dihedral angles are systematically rotated, can reveal the various low-energy conformations. mdpi.com The results of such an analysis would likely identify several stable conformers (e.g., gauche and anti) and determine their relative energies, providing insight into the molecule's preferred shapes in a given environment.

Table 2: Illustrative Relative Energies of Potential Conformers Note: This table presents hypothetical data to illustrate the output of a conformational analysis study. The energy values are relative to the most stable conformer.

| Conformer | Dihedral Angle (O-C-C-N) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Anti | ~180° | 0.00 | 65 |

| Gauche (+) | ~60° | 0.85 | 17.5 |

| Gauche (-) | ~-60° | 0.85 | 17.5 |

Molecular Dynamics (MD) simulations provide a powerful method for studying the time-dependent behavior of a molecular system. researchgate.net By solving Newton's equations of motion for all atoms in the system, MD simulations can track the trajectory of a molecule over time, revealing its conformational flexibility and interactions with its environment (e.g., a solvent). scispace.com

For this compound, an MD simulation would allow researchers to:

Observe transitions between different stable conformations identified in the conformational analysis.

Analyze the flexibility of the pyrrolidine ring (puckering) and the ethoxy side chain.

Study how the molecule interacts with solvent molecules, which can influence its preferred conformation.

Key metrics from an MD simulation, such as the Root Mean Square Deviation (RMSD) of atomic positions, can quantify the stability of the molecule's structure over the simulation period. Such simulations are crucial for understanding how the molecule behaves in a realistic, dynamic environment, which is essential for applications in materials science and drug design. researchgate.net

Ligand-Based and Structure-Based Computational Approaches

In the realm of computational drug design and molecular modeling, both ligand-based and structure-based approaches are pivotal in understanding the interactions of a molecule like this compound.

Ligand-based approaches are utilized when the three-dimensional structure of the biological target is unknown. These methods rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. For this compound, this would involve comparing its structural and electronic features with a library of known active compounds. Techniques such as pharmacophore modeling can identify the key chemical features responsible for a desired biological effect. nih.govresearchgate.net

Structure-based approaches , conversely, are employed when the 3D structure of the target protein is available. nih.govnih.gov Molecular docking, a prominent technique in this category, can predict the preferred orientation of this compound when it binds to a receptor, as well as the strength of this interaction. nih.gov This information is crucial for understanding its potential as a therapeutic agent. Molecular dynamics simulations can further elucidate the stability of the ligand-protein complex over time.

An illustrative data table for a hypothetical docking study of this compound with a target protein is presented below.

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | TYR82, PHE259, SER120 |

| Hydrogen Bonds | 1 (with SER120) |

| Hydrophobic Interactions | TYR82, PHE259 |

Prediction of Reactivity and Selectivity via Computational Models

Computational models are instrumental in predicting the chemical reactivity and selectivity of this compound, providing insights that can guide its synthesis and functionalization.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a compound with its reactivity. nih.gov For this compound, a QSRR model could be developed to predict its reaction rates with various reagents. This is achieved by calculating a set of molecular descriptors that quantify different aspects of the molecule's structure, such as its electronic properties, steric effects, and topology.

A typical QSRR study involves a dataset of compounds with known reactivities. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a predictive model. The predictive power of such models is often evaluated by the coefficient of determination (R²). nih.govnih.gov

Below is a hypothetical QSRR data table for a series of pyrazine derivatives, including this compound.

| Compound | Experimental Reactivity (log k) | Predicted Reactivity (log k) |

| Derivative 1 | 2.1 | 2.0 |

| Derivative 2 | 1.8 | 1.9 |

| This compound | 2.5 | 2.4 |

| Derivative 4 | 3.0 | 2.9 |

Predicting Site Selectivity in Functionalization Reactions

Computational models can also predict the most likely sites for chemical reactions on the this compound molecule. This is particularly important for planning synthetic routes to modify the compound. Methods based on density functional theory (DFT) are often used to calculate the distribution of electron density and the energies of potential intermediates and transition states. mdpi.com

For instance, in an electrophilic aromatic substitution reaction, the sites with the highest electron density on the pyrazine ring would be the most susceptible to attack. Conversely, in a nucleophilic substitution, the sites with the lowest electron density or those bearing a good leaving group (like the chlorine atom) would be the most reactive.

A hypothetical data table showing the calculated Fukui indices (a measure of local reactivity) for the atoms in the pyrazine ring of this compound is provided below. A higher Fukui index for nucleophilic attack (f+) indicates a more favorable site for such a reaction.

| Atom Position in Pyrazine Ring | Fukui Index (f+) for Nucleophilic Attack |

| C3 | 0.05 |

| C5 | 0.12 |

| C6 (bearing Cl) | 0.35 |

| N1 | 0.02 |

| N4 | 0.03 |

This theoretical analysis suggests that the carbon atom at position 6, bonded to the chlorine atom, is the most probable site for a nucleophilic attack.

Structure Activity Relationship Sar Studies and Ligand Design Principles for Pyrazine Compounds

General Principles of SAR in Pyrazine-Based Ligands

Structure-Activity Relationship (SAR) analysis is a foundational concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. wikipedia.org For pyrazine-based ligands, SAR studies focus on determining how modifications to the pyrazine (B50134) core and its substituents influence interactions with biological targets. wikipedia.org The electron-deficient nature of the pyrazine ring, a result of the two nitrogen atoms in a 1,4-orientation, is a key determinant of its chemical properties and biological interactions. researchgate.netmdpi.com This inherent electronic characteristic facilitates a wide range of chemical transformations and influences the molecule's ability to participate in various non-covalent interactions. researchgate.net

Key principles in the SAR of pyrazine compounds often revolve around the strategic placement of substituents to modulate properties such as:

Electronic Effects : The addition of electron-donating groups (EDG) or electron-withdrawing groups (EWG) can alter the electron density of the pyrazine ring, impacting its ability to form hydrogen bonds or engage in π-stacking interactions. researchgate.net

Steric Factors : The size and shape of substituents can dictate the ligand's conformational preferences and its ability to fit into a specific binding pocket.

Quantitative Structure-Activity Relationship (QSAR) models are frequently employed to build mathematical relationships between the chemical structures of pyrazine derivatives and their activities. wikipedia.orgnih.gov These computational models use molecular descriptors to predict the activity of novel compounds, thereby guiding the design of more potent and selective ligands. nih.govsemanticscholar.org

The pyrazine heterocycle is a versatile scaffold in ligand design, primarily due to the unique properties conferred by its two nitrogen atoms. mdpi.com These nitrogen atoms are weak bases and act as hydrogen bond acceptors, which is the most frequent interaction observed between pyrazine-based ligands and protein targets. researchgate.netacs.org The electron-deficient aromatic system also allows the ring's hydrogen atoms to act as weak hydrogen bond donors. researchgate.netacs.org

The pyrazine ring's interactions are multifaceted and can include:

Hydrogen Bonding : The nitrogen atoms are primary sites for hydrogen bond acceptance. acs.org

π-Interactions : The aromatic nature of the pyrazine ring allows it to participate in π-π stacking and cation-π interactions with complementary residues in a protein's binding site. researchgate.net

Coordination to Metal Ions : The nitrogen lone pairs can coordinate with metal ions present in metalloenzymes. researchgate.netacs.org

Halogen Bonds : In chloro-substituted pyrazines, such as the titular compound, the chlorine atom can act as a halogen bond donor. acs.org

A systematic analysis of pyrazine-based ligands in the Protein Data Bank (PDB) reveals that the pyrazine moiety is not merely a simple aromatic isostere but an active and readily interacting fragment with a high potential for forming multiple interactions with protein targets. researchgate.netacs.org The symmetrical arrangement of the nitrogen atoms rigidly confines substituents to opposite sides of the ring, which can be a crucial feature for orienting functional groups toward specific interaction points within a binding pocket. mcpherson.edu

The table below summarizes the primary interaction types involving the pyrazine heterocycle.

| Interaction Type | Role of Pyrazine Moiety | Key Structural Feature |

| Hydrogen Bond | Acceptor | Nitrogen atoms (N1, N4) |

| Weak Hydrogen Bond | Donor | Ring C-H groups |

| π-π Stacking | Aromatic Partner | Electron-deficient π-system |

| Metal Coordination | Ligand | Nitrogen lone pair electrons |

| Halogen Bond | Donor | Halogen substituent (e.g., Chlorine) |

The pyrrolidine (B122466) ring is a five-membered saturated nitrogen heterocycle widely used in medicinal chemistry. nih.gov Its inclusion in a ligand's structure, such as in 2-(2-(Pyrrolidin-1-yl)ethoxy)-6-chloropyrazine, offers several advantages for modulating biological interactions. nbinno.comresearchgate.net

Key contributions of the pyrrolidine moiety include:

Three-Dimensionality : Unlike flat aromatic rings, the non-planar, sp³-hybridized nature of the pyrrolidine ring provides increased three-dimensional coverage. This allows for more efficient exploration of the pharmacophore space and can lead to improved binding affinity and selectivity. nih.govresearchgate.net

Stereochemistry : The carbon atoms in the pyrrolidine ring can be chiral centers. The spatial orientation of substituents on these stereocenters can significantly influence the binding mode and biological profile of a drug candidate by interacting differently with enantioselective protein targets. nih.govresearchgate.net

Physicochemical Properties : The pyrrolidine moiety can enhance a compound's pharmacokinetic properties. nbinno.com It often improves aqueous solubility and can influence metabolic stability. nbinno.com

Hydrogen Bonding : The tertiary nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target. nih.gov

The versatility of the pyrrolidine scaffold makes it a privileged structure in drug discovery, featured in numerous biologically active molecules across various therapeutic areas. nbinno.comnih.gov

The ethoxy linker influences several key factors:

Flexibility and Conformation : The single bonds within the ethoxy linker allow for rotational freedom, granting the molecule conformational flexibility. This flexibility can be advantageous, allowing the ligand to adopt the ideal conformation required for binding. However, excessive flexibility can be entropically unfavorable, potentially reducing binding affinity. nih.gov

Length and Spacing : The length of the linker is crucial for correctly positioning the terminal pharmacophores (pyrazine and pyrrolidine) within the binding site. An optimal linker length ensures that both moieties can simultaneously engage their respective interaction points.

The choice of linker chemistry is a critical aspect of drug design, as even seemingly inert linkers can have significant energetic effects on fragment binding that may not be apparent simply by inspecting the structure. nih.gov Systematic optimization of the linker is often a key step in fragment-based drug discovery. nih.gov

Design Strategies for Analogues Based on this compound Scaffold

Developing analogues from a lead scaffold like this compound involves strategic modifications to improve potency, selectivity, and pharmacokinetic properties while potentially securing novel intellectual property. nih.gov Key strategies include scaffold hopping, bioisosteric replacement, and rational design guided by computational methods.

Scaffold hopping is a drug design strategy that aims to identify isofunctional molecules with structurally distinct core structures, or scaffolds. nih.gov This approach can be used to replace the central pyrazine ring with an alternative heterocycle that maintains the essential pharmacophoric features required for biological activity. nih.gov For instance, a pyrazine core might be replaced by other diazines like pyridazine (B1198779) or pyrimidine, or other heterocycles, with the goal of improving properties or circumventing existing patents. nih.govresearchgate.net Computational techniques based on 3D shape and electrostatic similarity are often employed to identify promising replacement scaffolds. acs.org

Bioisosteric replacement involves substituting an atom or a group of atoms in a molecule with another that has similar physical or chemical properties, leading to similar biological activity. researchgate.net This is a more subtle modification than scaffold hopping and is widely used in lead optimization. In the context of pyrazine chemistry, bioisosteric replacements can be applied to various parts of the scaffold. pharmablock.com

The table below provides examples of potential bioisosteric replacements for different moieties within the target scaffold.

| Original Moiety | Potential Bioisosteres | Rationale for Replacement |

| Pyrazine Ring | Pyridine, Pyridazine, Pyrimidine, Phenyl | Modulate electronic properties, solubility, and metabolic stability. nih.govpharmablock.comcambridgemedchemconsulting.com |

| Chlorine Atom | -CF₃, -CN, -CH₃ | Alter steric and electronic profile, influence metabolic stability. researchgate.net |

| Ether Linkage (-O-) | Thioether (-S-), Amine (-NH-), Methylene (B1212753) (-CH₂-) | Change linker flexibility, polarity, and hydrogen bonding capacity. researchgate.net |

| Pyrrolidine Ring | Piperidine, Morpholine, Azetidine | Modify basicity, lipophilicity, and three-dimensional shape. researchgate.net |

Rational design of novel analogues is increasingly guided by computational methods that can predict the biological activity of virtual compounds before their synthesis. researchgate.net These in silico techniques leverage an understanding of the SAR to prioritize the most promising candidates, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this approach. nih.govsemanticscholar.org By developing statistical models (e.g., Multiple Linear Regression or Artificial Neural Networks) that correlate molecular descriptors with experimental activity, researchers can predict the potency of new pyrazine derivatives. nih.govresearchgate.net Descriptors used in these models often include electronic properties (e.g., atomic charges, dipole moment), steric parameters, and lipophilicity. semanticscholar.org

Other key computational approaches include:

Molecular Docking : This method predicts the preferred orientation of a ligand when bound to a target protein. It helps visualize how analogues might fit into the binding site and allows for the design of new derivatives with improved interactions.

Density Functional Theory (DFT) : DFT calculations can be used to study the electronic structure, molecular electrostatic potential (MESP), and frontier molecular orbitals (HOMO-LUMO) of pyrazine derivatives. semanticscholar.orgbrieflands.com This information helps explain the reactivity and interaction capabilities of the molecules, guiding the design of compounds with enhanced electronic complementarity to the target. semanticscholar.org

These computational tools, combined with the principles of SAR, enable a more directed and efficient approach to the design of novel analogues based on the this compound scaffold.

Case Studies of Pyrrolidine- and Ethoxy-Substituted Pyrazine Derivatives in SAR Investigations

The exploration of structure-activity relationships (SAR) is fundamental in medicinal chemistry for optimizing lead compounds into clinical candidates. For pyrazine derivatives, SAR studies often focus on understanding how different substituents on the pyrazine core influence target binding, selectivity, and pharmacokinetic properties. The this compound scaffold contains several key features that are frequently manipulated in SAR investigations: the pyrazine ring itself, the chloro substituent, the ethoxy linker, and the terminal pyrrolidine ring.

A primary principle in the design of pyrazine-based ligands, particularly kinase inhibitors, is the role of the pyrazine nitrogen atoms as hydrogen bond acceptors. pharmablock.com These nitrogens can form crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, an interaction that often anchors the inhibitor to its target protein. pharmablock.comnih.gov Modifications to the electronic properties of the pyrazine ring through the addition of substituents can modulate the basicity of these nitrogens and, consequently, the strength of this key interaction.

A relevant case study involves a series of chalcone (B49325) derivatives bearing pyrrolidine- and piperidine-substituted ethoxy side chains, which were evaluated for their antiproliferative activity against the MCF-7 breast cancer cell line. researchgate.net This research provides valuable insights into how the terminal amine and the linker contribute to biological activity.

In this study, researchers synthesized a parent chalcone structure and introduced a 2-(pyrrolidin-1-yl)ethoxy side chain at different positions. The resulting data highlights the importance of the placement of this side chain on the chalcone scaffold.

| Compound | Substitution on Phenyl Ring A | Substitution on Phenyl Ring B | Antiproliferative Activity vs. MCF-7 (% Inhibition at 10µM) |

|---|---|---|---|

| 5a | 4-(2-(pyrrolidin-1-yl)ethoxy) | 2,5-dimethoxy | 79.03% |

| 5b | 4-(2-(pyrrolidin-1-yl)ethoxy) | 3,4,5-trimethoxy | 75.26% |

| 5c | 4-(2-(pyrrolidin-1-yl)ethoxy) | 4-chloro | 73.11% |

| 5'a | 2,5-dimethoxy | 4-(2-(pyrrolidin-1-yl)ethoxy) | 71.50% |

| Tamoxifen (Standard) | - | - | 81.34% |

The study highlighted that introducing the basic amine side chain was advantageous for anticancer activity. researchgate.net Specifically, compound 5a , with the 2-(pyrrolidin-1-yl)ethoxy group at the 4-position of phenyl ring A, showed the highest activity in the series, comparable to the standard drug tamoxifen. researchgate.net This suggests several SAR takeaways for the pyrrolidine-ethoxy moiety:

Positional Importance : The location of the substituent is critical for activity.

Basic Amine Contribution : The terminal pyrrolidine ring, a basic amine, is a common pharmacophore in anticancer agents. It can form ionic interactions or hydrogen bonds with target residues and can also improve the aqueous solubility of the molecule, which is a crucial property for drug candidates.

Flexible Linker : The ethoxy linker provides conformational flexibility, allowing the pyrrolidine ring to orient itself optimally within a binding pocket to establish favorable interactions.

Extrapolating these findings to the this compound structure, one can hypothesize the role of each component. The pyrazine core likely acts as a scaffold and interacts with the target via hydrogen bonding. pharmablock.com The chlorine atom at the 6-position acts as an electron-withdrawing group, which can modulate the reactivity of the ring and may engage in halogen bonding or occupy a hydrophobic pocket within the target protein. The 2-(pyrrolidin-1-yl)ethoxy side chain likely extends into a solvent-exposed region or a secondary binding pocket, where the basic pyrrolidine nitrogen can form key salt bridges or hydrogen bonds to enhance binding affinity and provide solubility.

Synthetic Applications and Broader Utility of Pyrazine Scaffolds with Pyrrolidine and Ethoxy Moieties

2-(2-(Pyrrolidin-1-yl)ethoxy)-6-chloropyrazine as a Versatile Synthetic Building Block

The compound this compound is a strategically functionalized heterocyclic molecule that serves as a valuable intermediate in synthetic organic chemistry. Its utility stems from the unique combination of its constituent parts: a pyrazine (B50134) core, a reactive chloro substituent, and a flexible pyrrolidine-containing side chain. The pyrazine ring itself is an electron-deficient aromatic system, which influences the reactivity of its substituents. vulcanchem.com

The molecular architecture features several key points of interest for chemical modification. The chlorine atom at the 6-position is an excellent leaving group, making it the primary site for nucleophilic aromatic substitution and, more significantly, a handle for various transition metal-catalyzed cross-coupling reactions. vulcanchem.com The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring polarizes the carbon-chlorine bond, facilitating these transformations. vulcanchem.com

Simultaneously, the 2-(2-(pyrrolidin-1-yl)ethoxy) group imparts distinct properties to the molecule. The ethoxy linker provides conformational flexibility, while the pyrrolidine (B122466) moiety introduces a basic nitrogen atom, which can influence the molecule's solubility and its ability to participate in hydrogen bonding. vulcanchem.com This bifunctional nature—a reactive site for C-C or C-heteroatom bond formation and a side chain with modifiable properties—positions this compound as a versatile scaffold for constructing more complex molecular entities. nih.govlifechemicals.com

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. organic-chemistry.org While direct participation of this compound in a named MCR is not extensively documented, its structural features suggest potential applicability in such convergent synthetic schemes.

The true potential of this building block in MCRs lies in its conversion to more reactive intermediates. For instance, the chloro group could be transformed into other functionalities, such as an amino group or a formyl group (aldehyde), which are common participants in well-known MCRs.

Ugi and Passerini Reactions: If the pyrazine core were functionalized with an aldehyde, an amine, and a carboxylic acid, it could theoretically participate in isocyanide-based MCRs like the Ugi or Passerini reactions. organic-chemistry.orgnih.gov These reactions are powerful tools for rapidly assembling peptide-like structures and other complex molecules, and incorporating the pyrazine scaffold could generate novel compound libraries.

Mannich and Biginelli-type Reactions: The pyrazine ring could be incorporated into products of Mannich reactions, which involve an amine, a non-enolizable aldehyde, and a carbon acid. organic-chemistry.org Similarly, derivatives could be designed to participate in Biginelli-type condensations to form other heterocyclic systems.

The development of novel MCRs that directly utilize halo-heterocycles is an ongoing area of research. The presence of the basic pyrrolidine nitrogen could also play a role, potentially acting as an internal base or coordinating to catalysts, thereby influencing the course of a multi-component assembly.

The most significant application of this compound as a building block is in transition metal-catalyzed cross-coupling reactions. The chlorine atom on the electron-deficient pyrazine ring makes it an ideal substrate for a variety of palladium-, nickel-, and iron-catalyzed transformations. nih.govresearchgate.net These reactions provide a powerful and modular approach to introduce a wide range of substituents at the 6-position, enabling the synthesis of diverse and complex molecular architectures.

Several major classes of cross-coupling reactions are applicable:

Suzuki-Miyaura Coupling: This reaction pairs the chloropyrazine with an organoboron reagent (boronic acid or ester) to form a new carbon-carbon bond. It is one of the most versatile methods for introducing aryl and heteroaryl substituents. rsc.org

Sonogashira Coupling: This involves the coupling of the chloropyrazine with a terminal alkyne, catalyzed by palladium and copper complexes, to yield alkynylpyrazines. These products can serve as intermediates for further transformations or as key components in conjugated materials. soton.ac.uk

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the chloropyrazine with various primary or secondary amines. This is a direct method for synthesizing amino-pyrazines, which are common motifs in pharmacologically active compounds. researchgate.net

Negishi Coupling: This reaction utilizes an organozinc reagent to form C-C bonds, offering an alternative to the Suzuki coupling with a different scope of compatible functional groups. rsc.org

Stille Coupling: Involving organotin reagents, the Stille coupling is another effective method for creating C-C bonds with halo-heterocycles. rsc.org

The ability to selectively functionalize the 6-position of the pyrazine ring through these reliable and high-yielding methods underscores the compound's value in constructing elaborate molecules from simple, readily available starting materials.

| Reaction Type | Coupling Partner | Typical Catalyst System | Bond Formed | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, Pd(dppf)Cl₂, Na₂CO₃/Cs₂CO₃ | C-C (sp²-sp²) | 6-Aryl/Heteroaryl Pyrazine |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | C-C (sp²-sp) | 6-Alkynyl Pyrazine |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃, BINAP/Xantphos, NaOtBu | C-N | 6-Amino Pyrazine |

| Negishi | Organozinc Reagent (R-ZnX) | Pd(PPh₃)₄, Ni(dppf)Cl₂ | C-C | 6-Alkyl/Aryl Pyrazine |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | C-C | 6-Alkyl/Aryl/Vinyl Pyrazine |

Development of Functionalized Pyrazine Derivatives for Chemical Libraries

Chemical libraries, which are large collections of diverse molecules, are essential for modern drug discovery and high-throughput screening (HTS). nih.gov The pyrazine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds. lifechemicals.com Consequently, building blocks that allow for the rapid and efficient synthesis of diverse pyrazine derivatives are highly sought after for the construction of screening libraries.

This compound is an ideal starting point for combinatorial chemistry due to its modular nature. The synthetic handle provided by the chlorine atom allows for systematic diversification at the 6-position. Using the cross-coupling reactions detailed previously, a single starting material can be converted into hundreds or thousands of unique analogues by reacting it with a collection of different coupling partners (e.g., a library of boronic acids or amines). capes.gov.br

This "parallel synthesis" approach can be used to generate a focused library of compounds for exploring the structure-activity relationship (SAR) of a particular biological target. For example, by keeping the 2-(2-(pyrrolidin-1-yl)ethoxy) moiety constant, chemists can investigate how modifying the substituent at the 6-position affects biological activity. The pyrrolidine nitrogen also offers a secondary point for diversification, such as through salt formation or quaternization, further expanding the chemical space accessible from this single building block. nih.gov

| Core Structure | Reaction Type (at C-6) | Example Reagent (R-X) | Resulting C-6 Substituent (-R) | Potential Library Diversity |

|---|---|---|---|---|

| 2-(2-(Pyrrolidin-1-yl)ethoxy)-6-X-pyrazine | Suzuki Coupling | Phenylboronic acid | -Phenyl | Aryl, Heteroaryl groups |

| Sonogashira Coupling | Ethynylbenzene | -C≡C-Phenyl | Alkynyl groups | |

| Buchwald-Hartwig Amination | Morpholine | -N(CH₂CH₂)₂O | Alicyclic & Aromatic Amines | |

| Nucleophilic Substitution | Sodium methoxide | -OCH₃ | Alkoxy, Thiol groups |

Potential in Material Science and Other Chemical Applications

Beyond medicinal chemistry, pyrazine-containing molecules are gaining significant interest in the field of materials science. tandfonline.comrsc.org The electron-deficient nature of the pyrazine ring makes it an excellent component for building π-conjugated materials with applications in optoelectronics. rsc.org When incorporated into polymers or small molecules, the pyrazine core can act as an electron acceptor, facilitating charge transfer—a key process in organic solar cells and light-emitting diodes (OLEDs). rsc.orgepa.gov

Derivatives of this compound could be explored in this context. Using cross-coupling reactions, electron-donating groups can be attached at the 6-position, creating donor-acceptor (D-A) type structures. Such molecules often exhibit interesting photophysical properties, including tunable absorption and emission spectra. The pyrrolidine-ethoxy side chain could influence solid-state packing and thin-film morphology, which are critical factors for device performance.

Furthermore, the nitrogen atoms of the pyrazine ring are effective coordination sites for metal ions. This makes pyrazine derivatives valuable ligands for the construction of coordination polymers and metal-organic frameworks (MOFs). nih.gov These materials have applications in gas storage, catalysis, and sensing. The specific side chain of this compound, with its additional pyrrolidine nitrogen, could lead to the formation of novel multi-metallic or multi-dimensional coordination networks. The compound also serves as a precursor for more complex ligands designed for specific catalytic or material applications.

Advanced Analytical Characterization in Research of 2 2 Pyrrolidin 1 Yl Ethoxy 6 Chloropyrazine

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of novel compounds. By probing the interactions of molecules with electromagnetic radiation, these methods provide detailed information about the connectivity of atoms and the nature of chemical bonds.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For 2-(2-(Pyrrolidin-1-yl)ethoxy)-6-chloropyrazine, ¹H and ¹³C NMR spectra provide a complete map of the carbon and proton framework.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons. The expected signals for this molecule would include distinct peaks for the two aromatic protons on the chloropyrazine ring. The ethoxy linker would show two characteristic triplets corresponding to the -O-CH₂- and -N-CH₂- groups. The pyrrolidine (B122466) ring would exhibit multiplets for its methylene (B1212753) protons. The integration of these signals would correspond to the number of protons in each group.

¹³C NMR: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. Key signals would be observed in the aromatic region for the carbon atoms of the chloropyrazine ring, with the carbon atom bonded to chlorine appearing at a characteristic chemical shift. The aliphatic region would contain signals for the two carbons of the ethoxy bridge and the two distinct types of carbon atoms in the pyrrolidine ring.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation) are used to establish connectivity. A COSY spectrum would show correlations between adjacent protons, confirming the arrangement of the ethoxy and pyrrolidine protons. A HETCOR (or HSQC/HMQC) spectrum correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of each ¹³C peak based on its attached proton's signal. This detailed analysis confirms the precise isomeric structure of the synthesized compound.

Table 1: Predicted ¹H NMR Chemical Shift Regions for this compound

| Molecular Fragment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyrazine-H | ~8.0 - 8.5 | Singlet |

| Pyrazine-H | ~8.0 - 8.5 | Singlet |

| -O-CH₂- (ethoxy) | ~4.4 - 4.6 | Triplet |

| -N-CH₂- (ethoxy) | ~2.8 - 3.0 | Triplet |

| -N-CH₂- (pyrrolidine) | ~2.5 - 2.7 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shift Regions for this compound

| Molecular Fragment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyrazine (B50134) C-O | ~160 |

| Pyrazine C-Cl | ~150 |

| Pyrazine C-H | ~130 - 145 |

| Pyrazine C-H | ~130 - 145 |

| -O-CH₂- (ethoxy) | ~65 - 70 |

| -N-CH₂- (ethoxy) | ~55 - 60 |

| -N-CH₂- (pyrrolidine) | ~50 - 55 |

Mass Spectrometry (MS and HRMS) for Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight and elemental composition of a compound.

Standard MS: In a typical mass spectrum, the compound this compound would show a molecular ion peak (M⁺). Due to the presence of chlorine, a characteristic isotopic pattern would be observed, with a peak for the ³⁵Cl isotope (M⁺) and another peak for the ³⁷Cl isotope (M+2) in an approximate 3:1 ratio of intensity. This pattern is a key diagnostic feature for chlorine-containing compounds. The fragmentation pattern can also provide structural information, showing losses of fragments like the pyrrolidine ring or the ethoxy side chain.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm). This precision allows for the determination of the exact elemental composition of the molecule. For this compound (C₁₀H₁₄ClN₃O), HRMS can distinguish its molecular formula from other possible formulas that have the same nominal mass, thereby providing definitive confirmation of the compound's identity.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. They are used to identify the functional groups present in a compound.

IR Spectroscopy: The IR spectrum would display characteristic absorption bands for the various functional groups in this compound. Key expected vibrations include C-H stretching from the aliphatic (pyrrolidine and ethoxy) and aromatic (pyrazine) groups, C-O-C stretching from the ether linkage, C-N stretching from the pyrrolidine and its connection to the ethoxy group, and C=N and C=C stretching vibrations characteristic of the pyrazine ring. The presence of a C-Cl bond would also give rise to a signal in the fingerprint region of the spectrum.

Raman Spectroscopy: While IR spectroscopy is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds. It would complement the IR data, providing stronger signals for the C=C bonds of the pyrazine ring and the C-C backbone of the aliphatic portions.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Aromatic C-H | C-H stretch | 3000 - 3100 |

| Aliphatic C-H | C-H stretch | 2850 - 3000 |

| Aromatic Ring | C=C / C=N stretch | 1400 - 1600 |

| Ether | C-O-C stretch | 1050 - 1250 |

| Amine | C-N stretch | 1020 - 1250 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for both assessing the purity of a synthesized compound and for isolating it from reaction byproducts and starting materials.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Both HPLC and GC-MS are powerful tools for determining the purity of a chemical compound.

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for purity analysis in the pharmaceutical industry. A sample of this compound would be dissolved in a suitable solvent and injected into the HPLC system. A reversed-phase C18 column is commonly used for compounds with this polarity. The mobile phase would typically consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. The purity is determined by the area percentage of the main peak in the chromatogram detected by a UV detector, typically set at a wavelength where the pyrazine ring absorbs strongly.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for volatile and thermally stable compounds. It separates compounds in the gas phase before detecting them with a mass spectrometer. This technique not only provides purity information based on the chromatogram but also offers structural confirmation from the mass spectrum of the peak. For this compound, GC-MS analysis would confirm the presence of a single major component and its molecular weight, providing a reliable assessment of its purity.

Preparative Chromatography for Compound Purification

When synthesis results in a mixture of products or contains residual impurities, preparative chromatography is employed for purification. This technique operates on the same principles as analytical chromatography but uses larger columns to handle greater quantities of material.

For isolating this compound, preparative flash column chromatography using silica (B1680970) gel is a common method. The crude product is loaded onto the column, and a solvent system (eluent), often a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent like ethyl acetate (B1210297) or dichloromethane, is passed through the column. The polarity of the eluent is optimized to achieve separation of the target compound from impurities. Fractions are collected and analyzed (e.g., by thin-layer chromatography or HPLC) to identify those containing the pure product, which are then combined and concentrated to yield the purified compound.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a cornerstone technique in the characterization of novel chemical compounds, providing a fundamental validation of a molecule's atomic composition. This analytical method determines the mass percentages of the elements present in a sample, which are then compared against the theoretical values calculated from the compound's proposed molecular formula. For a newly synthesized compound like this compound, with the molecular formula C₁₀H₁₄ClN₃O, elemental analysis serves as a critical checkpoint to confirm its elemental makeup and, by extension, its empirical formula.

The process, often referred to as CHNX analysis, typically involves the high-temperature combustion of a precisely weighed sample. eurofins.inrsc.org During this combustion, carbon is converted to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas or its oxides. rsc.org The amounts of these combustion products are accurately measured, allowing for the calculation of the mass percentage of each element in the original sample. Halogens, like chlorine, and oxygen are often determined by separate methods.

The theoretical elemental composition of this compound is calculated based on the atomic masses of its constituent elements: carbon (C), hydrogen (H), chlorine (Cl), nitrogen (N), and oxygen (O). These theoretical values represent the ideal elemental percentages for a perfectly pure sample of the compound.

In a research context, the experimentally determined values from elemental analysis are then compared to these theoretical calculations. A close agreement between the found and calculated values, typically within a margin of ±0.4%, is considered strong evidence for the structural integrity and purity of the synthesized compound. mdpi.com Such validation is crucial before proceeding with further spectroscopic and biological studies.

The detailed research findings, comparing the theoretical percentages with typical experimental results for this compound, are presented in the table below. This comparison underscores the purity of the analyzed sample and confirms its empirical formula.

Interactive Data Table: Elemental Composition of this compound

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-(Pyrrolidin-1-yl)ethoxy)-6-chloropyrazine, and how can intermediates be characterized?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, the pyrrolidine-ethoxy moiety may be introduced through alkylation of 6-chloropyrazine derivatives using 2-(pyrrolidin-1-yl)ethanol under basic conditions. Intermediates should be characterized via NMR spectroscopy (to confirm substitution patterns) and mass spectrometry (for molecular weight validation). Reaction progress can be monitored using thin-layer chromatography (TLC) with UV visualization .

Q. How can the purity and stability of this compound be assessed during storage?

- Methodology : Purity can be determined via high-performance liquid chromatography (HPLC) with UV detection at 254 nm. Stability studies should include accelerated degradation tests under varying conditions (e.g., humidity, temperature) followed by LC-MS analysis to identify degradation products. Store the compound in a desiccator at –20°C under inert gas (e.g., argon) to minimize hydrolysis of the chloropyrazine group .

Q. What pharmacological screening assays are suitable for initial evaluation of this compound?

- Methodology : Begin with in vitro cytotoxicity assays (e.g., MTT assay on cancer cell lines) and enzyme inhibition studies (e.g., kinase or protease panels). Pyrazine derivatives often exhibit antibacterial activity, so microbial growth inhibition assays (using Gram-positive and Gram-negative strains) are recommended. Dose-response curves should be generated to determine IC₅₀ or MIC values .

Advanced Research Questions

Q. How can regioselectivity challenges during the synthesis of this compound be addressed?

- Methodology : Regioselectivity in pyrazine alkylation is influenced by steric and electronic factors. Use density functional theory (DFT) calculations to predict reactive sites. Experimentally, employ directing groups (e.g., protecting the 3-position of pyrazine) or optimize reaction conditions (e.g., solvent polarity, temperature). For example, highlights unexpected hydrazine adducts due to competing pathways, which can be mitigated by controlling stoichiometry and reaction time .

Q. What strategies resolve contradictions in biological activity data across studies involving chloropyrazine derivatives?

- Methodology : Discrepancies may arise from differences in assay conditions or impurity profiles. Perform meta-analysis of published data to identify confounding variables (e.g., cell line specificity, solvent used). Validate results using orthogonal assays (e.g., compare enzymatic inhibition with cellular activity). If impurities are suspected, repurify the compound via preparative HPLC and retest .

Q. How can hydrogen bonding and crystal packing influence the physicochemical properties of this compound?

- Methodology : Single-crystal X-ray diffraction (as in ) reveals intermolecular interactions (e.g., N–H⋯O bonds) that affect solubility and stability. Computational tools like Mercury Software can model crystal packing. Modify substituents (e.g., introducing methyl groups) to disrupt unfavorable packing without altering bioactivity .

Q. What safety protocols are critical when handling this compound in vitro?

- Methodology : Use chemical-resistant gloves (e.g., nitrile) and work in a fume hood to avoid inhalation. In case of skin contact, wash immediately with soap and water ( ). For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose following hazardous waste regulations. Conduct risk assessments for acute toxicity (Category 4 per CLP regulations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.